(E)-Bis[4-(dodecyloxy)phenyl]diazene
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Overview
Description
(E)-Bis[4-(dodecyloxy)phenyl]diazene is an organic compound characterized by the presence of two phenyl rings substituted with dodecyloxy groups and connected by a diazene (N=N) linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Bis[4-(dodecyloxy)phenyl]diazene typically involves the following steps:
Formation of the dodecyloxyphenyl intermediate: This step involves the alkylation of 4-hydroxybenzene with dodecyl bromide in the presence of a base such as potassium carbonate to form 4-(dodecyloxy)phenyl.
Diazotization and coupling: The 4-(dodecyloxy)phenyl intermediate is then subjected to diazotization using sodium nitrite and hydrochloric acid, followed by coupling with another equivalent of 4-(dodecyloxy)phenyl to form the diazene linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
(E)-Bis[4-(dodecyloxy)phenyl]diazene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction of the diazene linkage can yield the corresponding hydrazine derivative.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
(E)-Bis[4-(dodecyloxy)phenyl]diazene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the study of biological systems due to its structural similarity to certain biomolecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of (E)-Bis[4-(dodecyloxy)phenyl]diazene involves its interaction with molecular targets through its diazene linkage and phenyl rings. The compound can participate in electron transfer processes and form stable radicals, which are crucial for its applications in organic electronics. The dodecyloxy groups enhance its solubility and processability in various solvents.
Comparison with Similar Compounds
Similar Compounds
Bis[4-(octyloxy)phenyl]diazene: Similar structure with shorter alkyl chains.
Bis[4-(decyloxy)phenyl]diazene: Similar structure with decyloxy groups instead of dodecyloxy.
Bis[4-(hexadecyloxy)phenyl]diazene: Similar structure with longer alkyl chains.
Uniqueness
(E)-Bis[4-(dodecyloxy)phenyl]diazene is unique due to its specific alkyl chain length, which provides an optimal balance between solubility and stability. This makes it particularly suitable for applications in organic electronics where both properties are crucial.
Properties
IUPAC Name |
bis(4-dodecoxyphenyl)diazene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H58N2O2/c1-3-5-7-9-11-13-15-17-19-21-31-39-35-27-23-33(24-28-35)37-38-34-25-29-36(30-26-34)40-32-22-20-18-16-14-12-10-8-6-4-2/h23-30H,3-22,31-32H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OINOLJCPKVYCRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCCCCCCCCCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H58N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80559107 |
Source
|
Record name | (E)-Bis[4-(dodecyloxy)phenyl]diazene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80559107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
550.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
197161-35-6 |
Source
|
Record name | (E)-Bis[4-(dodecyloxy)phenyl]diazene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80559107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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